molecular formula C15H24 B1202536 9,11-Eremophiladiene

9,11-Eremophiladiene

Cat. No. B1202536
M. Wt: 204.35 g/mol
InChI Key: YONHOSLUBQJXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,11-Eremophiladiene is a natural product found in Aristolochia, Aristolochia indica, and other organisms with data available.

Scientific Research Applications

Eremophilanes in Eremophila mitchellii Benth.

The wood, leaf, branch, and root oil of Eremophila mitchellii were investigated, revealing a predominance of eremophilanes, including 9,11-Eremophiladiene. These compounds demonstrated cytotoxicity against mouse lymphoblast cells in-vitro, highlighting their potential in cancer research (Beattie et al., 2011).

Liverwort Marchantia polymorpha ssp. aquatica

A study on the liverwort Marchantia polymorpha ssp. aquatica identified a new eremophilane-type sesquiterpenoid, closely related to 9,11-Eremophiladiene. Its structure was elucidated, contributing to the understanding of natural product chemistry and potential therapeutic applications (Rieck et al., 1997).

Antimicrobial Activity of Eremophila Species

Eremophila species, producing 9,11-Eremophiladiene, were tested for antimicrobial activity against bacteria and yeasts. Several species showed selective activity against Gram-positive bacteria, indicating the potential of 9,11-Eremophiladiene in developing new antibacterial agents (Ndi et al., 2007).

Eremophilane Sesquiterpenoids from Coleus xanthanthus

A new eremophilane sesquiterpenoid, along with two known ones, was isolated from Coleus xanthanthus. These compounds, related to 9,11-Eremophiladiene, expand the chemical diversity of eremophilanes, supporting further research into their biological activities and applications (Mei et al., 2001).

properties

Product Name

9,11-Eremophiladiene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3

InChI Key

YONHOSLUBQJXPR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=CCC(CC12C)C(=C)C

synonyms

6-isopropenyl-4,4a-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
IDON cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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